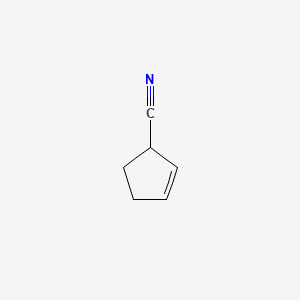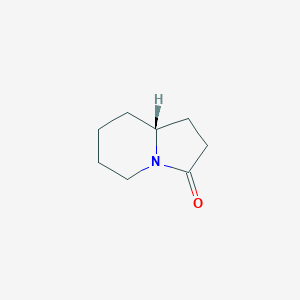![molecular formula C8H7FO2S B12971543 4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide CAS No. 58325-16-9](/img/structure/B12971543.png)
4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is a chemical compound with the molecular formula C8H7FO2S
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide typically involves the introduction of a fluorine atom into the thiophene ring. One common method involves the reaction of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide with a fluorinating agent under controlled conditions. For example, the use of lithium bis(trimethylsilyl)amide (LiHMDS) and anhydrous zinc chloride (ZnCl2) in tetrahydrofuran (THF) has been reported .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide undergoes various types of chemical reactions, including:
Electrophilic Substitution: This reaction occurs at position 5 of the thiophene ring.
Oxidation and Reduction: These reactions can modify the oxidation state of the sulfur atom in the thiophene ring, leading to different sulfone or sulfoxide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitrating agents, sulfonating agents, and halogenating agents. Reaction conditions typically involve the use of solvents such as dichloromethane, THF, and acetic acid, with temperature control to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can lead to nitro-substituted derivatives, while halogenation can introduce additional halogen atoms into the thiophene ring .
Aplicaciones Científicas De Investigación
4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide involves its interaction with molecular targets in biological systems. The compound can form hydrogen bonds and other non-covalent interactions with proteins, potentially affecting their function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydrobenzo[c]thiophene 2,2-dioxide: Lacks the fluorine atom, which can affect its reactivity and interactions with other molecules.
4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide:
Uniqueness
4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is unique due to the presence of the fluorine atom, which can enhance its stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
58325-16-9 |
|---|---|
Fórmula molecular |
C8H7FO2S |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
4-fluoro-1,3-dihydro-2-benzothiophene 2,2-dioxide |
InChI |
InChI=1S/C8H7FO2S/c9-8-3-1-2-6-4-12(10,11)5-7(6)8/h1-3H,4-5H2 |
Clave InChI |
CIKOBEOFKPBKKD-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CS1(=O)=O)C(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B12971497.png)






![4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12971559.png)

